molecular formula C10H12O2S B8791823 Ethyl 4-(methylsulfanyl)benzoate

Ethyl 4-(methylsulfanyl)benzoate

Cat. No.: B8791823
M. Wt: 196.27 g/mol
InChI Key: URNLGRVTEGNSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(methylsulfanyl)benzoate (CAS: Not explicitly provided; structural formula: C₉H₁₀O₂S) is an aromatic ester characterized by a methylsulfanyl (-SMe) group at the para position of the benzoate ring. This compound belongs to the alkyl benzoate family, which is widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry . The methylsulfanyl group introduces distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl 4-methylsulfanylbenzoate

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

URNLGRVTEGNSHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)SC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Ethyl 4-(methylsulfanyl)benzoate can be compared to other para-substituted ethyl benzoates, which vary in functional groups (Table 1).

Table 1: Key Structural Analogs and Properties

Compound Name Substituent (Para Position) Molecular Formula Key Properties/Applications References
Ethyl 4-hydroxybenzoate -OH C₉H₁₀O₃ Antimicrobial agent; precursor for sulfonate esters
Ethyl 4-(tosyloxy)benzoate -OTs (tosyloxy) C₁₆H₁₆O₅S Intermediate in radiosynthesis
Ethyl 4-(sulfooxy)benzoate -OSO₃H C₉H₁₀O₅S Isolated from natural sources; sulfated metabolite
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ C₁₁H₁₅NO₂ Co-initiator in resins; high reactivity
Ethyl 4-[(4-fluorophenyl)sulfonyl]amino benzoate -NHSO₂C₆H₄F C₁₅H₁₄FNO₄S Investigated for kinase inhibition
Ethyl 4-(1H-tetrazol-1-yl)benzoate -C₃H₂N₄ C₁₀H₁₀N₄O₂ Potential bioisostere for carboxylic acids

Key Observations :

  • Electronic Effects : The methylsulfanyl group (-SMe) is less electron-withdrawing compared to sulfonate (-OSO₃H) or tosyloxy (-OTs) groups but more electron-donating than -N(CH₃)₂ .
  • Solubility: Sulfonyl/sulfonate derivatives (e.g., ethyl 4-(tosyloxy)benzoate) exhibit lower lipid solubility compared to methylsulfanyl or alkylamino analogs, impacting their pharmacokinetic profiles .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in photoinitiation systems compared to methacrylate-based amines, attributed to its efficient electron-donating capacity .
Pharmaceuticals:
  • Aquaporin Inhibitors: Ethyl 4-(carbamoylamino)benzoate analogs (e.g., this compound derivatives) have been explored as selective aquaporin-3/7 inhibitors .
Polymer Chemistry:
  • Resin Cements: Ethyl 4-(dimethylamino)benzoate enhances the degree of conversion in resin formulations, outperforming methacrylate-based amines .

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